Hyaluronan-IN-1

HA-binding peptide binding specificity phage display

Researchers studying HA-dependent cell adhesion face false positives from hyaluronidase inhibitors that don't block receptor binding. Hyaluronan-IN-1 (Pep-1) directly binds hyaluronan, blocking CD44-mediated adhesion without affecting HA degradation. • >90% inhibition of leukocyte adhesion to immobilized HA • Validated for T cell activation & Langerhans cell migration studies • High-purity peptide (≥95% HPLC) available for in vitro assays

Molecular Formula C64H94N20O16
Molecular Weight 1399.6 g/mol
Cat. No. B12373982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyaluronan-IN-1
Molecular FormulaC64H94N20O16
Molecular Weight1399.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C64H94N20O16/c1-31(2)22-43(60(96)84-52(35(7)85)62(98)83-51(32(3)4)61(97)77-42(63(99)100)18-13-21-71-64(68)69)78-54(90)34(6)75-56(92)47(26-49(67)87)82-57(93)44(23-36-14-9-8-10-15-36)80-55(91)41(19-20-48(66)86)76-58(94)45(24-37-28-72-40-17-12-11-16-39(37)40)81-59(95)46(25-38-29-70-30-73-38)79-53(89)33(5)74-50(88)27-65/h8-12,14-17,28-35,41-47,51-52,72,85H,13,18-27,65H2,1-7H3,(H2,66,86)(H2,67,87)(H,70,73)(H,74,88)(H,75,92)(H,76,94)(H,77,97)(H,78,90)(H,79,89)(H,80,91)(H,81,95)(H,82,93)(H,83,98)(H,84,96)(H,99,100)(H4,68,69,71)/t33-,34-,35+,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1
InChIKeyTURYTXNXABCGDB-ATEWBZBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyaluronan-IN-1: HA-Binding Peptide Inhibitor


Hyaluronan-IN-1 (CAS: 299157-43-0) is a 12-amino acid peptide (sequence: GAHWQFNALTVR) with the molecular formula C64H94N20O16 and a molecular weight of 1399.56 g/mol [1]. This compound functions as a hyaluronan (HA) inhibitor by binding specifically to soluble, immobilized, and cell-associated forms of HA, a high-molecular-weight glycosaminoglycan abundantly expressed in the extracellular matrix and on cell surfaces . Unlike hyaluronidase inhibitors that degrade HA enzymatically, Hyaluronan-IN-1 operates through a direct HA-binding mechanism, blocking leukocyte adhesion to HA substrates and interfering with HA-mediated cellular trafficking [2]. The compound is available from multiple commercial vendors with typical purity specifications of ≥95% [3].

HA-binding probe Sequence-specific binding to soluble, immobilized, and cell-associated hyaluronan
Adhesion blockade Inhibits leukocyte adhesion to HA substrates without affecting hyaluronidase activity
Cell trafficking studies Supports investigation of HA-dependent Langerhans cell migration and T cell activation

Why Hyaluronidase Inhibitors Cannot Replace Hyaluronan-IN-1


Hyaluronan-IN-1 is a sequence-specific HA-binding peptide, and its functional activity is strictly dependent on its primary amino acid sequence. Even minor alterations to the 12-mer sequence can abolish HA-binding capacity entirely. The compound's mechanism of action—direct binding to HA and blockade of leukocyte adhesion—is fundamentally distinct from that of hyaluronidase inhibitors, which degrade HA enzymatically, and from HA synthesis inhibitors like 4-methylumbelliferone (4-MU), which deplete cellular UDP-glucuronic acid [1]. Consequently, Hyaluronan-IN-1 cannot be replaced by alternative HA-binding peptides such as P15-1 (a 15-mer RHAMM mimetic) or by hyaluronidase inhibitors such as sulfated hyaluronan (sHA) or poly(styrene-4-sulfonate) (PSS) without fundamentally altering the experimental or therapeutic outcome [2][3]. The evidence presented below quantifies the unique binding specificity, functional efficacy, and in vivo activity that substantiate Hyaluronan-IN-1 as a non-substitutable research tool.

Hyaluronan-IN-1 (Pep-1)
Direct HA-binding peptide; blocks HA-receptor interaction
Hyaluronidase inhibitors (e.g., sulfated polymers, oleanolic acid derivatives)
Inhibit enzymatic HA degradation; may not block HA-mediated adhesion or signaling
Mechanistic divergence limits direct substitution. Hyaluronidase inhibitors may alter HA turnover and confound interpretation of HA-dependent cellular processes.

Hyaluronan-IN-1 Performance vs. Alternative HA Probes


HA-Mediated Leukocyte Adhesion Inhibition

Hyaluronan-IN-1 (sequence GAHWQFNALTVR, also designated Pep-1) exhibits high-affinity binding to hyaluronan, whereas three other 12-mer peptides identified from the same phage display screening—Pep-2 (TSYGRPALLPAA), Pep-3 (MDHLAPTFRPAI), Pep-4 (TLRAIWPMWMSS), and Pep-5 (IPLTANYQGDFT)—showed no successful HA binding under identical assay conditions [1]. This binding specificity is sequence-dependent and cannot be predicted from peptide length or net charge alone. The functional consequence of this binding is the nearly complete inhibition of leukocyte adhesion to HA substrates, a property exclusive to the GAHWQFNALTVR sequence among the tested peptides [2]. The scrambled sequence control peptide WRHGFALTAVNQ also fails to exhibit HA-binding activity, confirming sequence-specific recognition [1].

Leukocyte adhesion inhibition
Head-to-head
Nearly 100% inhibition (adhesion to background)
vs scrambled control peptide: no inhibition
Sequence-specific adhesion blockade to HA substrates
In vitro, S1/S2 pre-B cells, HA-coated plates; validates probe specificity
HA-binding peptide binding specificity phage display

Langerhans Cell Migration Blockade in Epidermis

Hyaluronan-IN-1 (Pep-1) inhibited leukocyte adhesion to HA substrates almost completely across all tested HA presentation formats, including soluble HA, HA immobilized on plastic surfaces, and cell-associated HA expressed on the surface of dermal fibroblasts [1]. In a quantitative leukocyte adhesion assay using HA-coated 96-well plates, Pep-1 reduced adhesion to baseline (non-coated) levels, demonstrating that the peptide effectively masks the HA binding sites required for leukocyte attachment [1]. The degree of inhibition was >90% at concentrations that did not affect cell viability or non-specific adhesion to control substrates. In contrast, control peptides lacking HA-binding activity (Pep-2 through Pep-5) showed no inhibition of leukocyte adhesion under identical assay conditions [2]. This functional blockade translates directly to in vivo efficacy, where systemic administration of Pep-1 inhibited contact hypersensitivity responses by blocking skin-directed leukocyte homing [1].

LC migration blockade
Head-to-head
65% reduction in Langerhans cell emigration
vs vehicle (PBS) control; n=5, P<0.01
Ex vivo endpoint context for epidermal LC trafficking
Topical application, FITC hapten model; supports tissue-penetrant HA blockade
leukocyte trafficking adhesion inhibition functional assay

Oligomeric vs. Monomeric HA Blocker in T Cell Activation

Hyaluronan-IN-1 operates via a fundamentally distinct mechanism from other classes of hyaluronan-modulating compounds. Hyaluronidase inhibitors such as sulfated hyaluronan (sHA) and poly(styrene-4-sulfonate) (PSS) inhibit HA degradation by binding to the active site of hyaluronidase enzymes (e.g., HYAL-1 IC50 values: sHA2.0 = 0.019 μM, sHA2.75 = 0.0083 μM; PSS 990,000 = 0.0096 μM) [1]. HA synthesis inhibitors like 4-methylumbelliferone (4-MU) deplete cellular UDP-glucuronic acid and downregulate HAS2 and HAS3 expression, reducing HA production [2]. In contrast, Hyaluronan-IN-1 does not inhibit hyaluronidase activity nor does it affect HA synthesis; instead, it binds directly to HA molecules and sterically blocks the interaction of HA with cell surface receptors involved in leukocyte adhesion and trafficking [3]. This mechanistic divergence means that Hyaluronan-IN-1 can be used in experimental systems where HA degradation or synthesis inhibition would confound the interpretation of results, or where the objective is to specifically interrogate HA-receptor interactions rather than HA turnover.

T cell activation inhibition
Head-to-head
Oligomer ~80% inhibition at 50 µg/ml
Monomer ~30%; bovine proteoglycan ~60% at 100 µg/ml
Oligomeric formulation may enhance inhibition potency
DC2.4-T cell co-culture; proliferation by [3H]thymidine
mechanism of action HA binding hyaluronidase inhibitor

Mechanistic Selectivity: No Hyaluronidase Inhibition

Hyaluronan-IN-1 (Pep-1) demonstrated robust in vivo efficacy in a mouse model of contact hypersensitivity (CHS), a T-cell-mediated cutaneous inflammatory response. Systemic, local, or topical administration of Pep-1 significantly inhibited the expression of CHS responses by blocking skin-directed homing of inflammatory leukocytes [1]. In the sensitization phase, Pep-1 blocked hapten-triggered migration of Langerhans cells from the epidermis to draining lymph nodes, a critical step in the initiation of adaptive immune responses [1]. Quantitative analysis of ear swelling responses showed that Pep-1 treatment reduced CHS-associated tissue edema and inflammatory infiltrate compared to vehicle-treated controls. The peptide also inhibited the maturation and migration of Langerhans cells in vivo, as assessed by cell morphology, costimulatory molecule expression, and their ability to induce T-cell proliferation [2]. These in vivo effects are not observed with control peptides lacking HA-binding activity, nor can they be replicated by hyaluronidase inhibitors, which act via a distinct mechanism of HA degradation.

Mechanistic selectivity
Class-level
No hyaluronidase inhibition observed
Hyaluronidase inhibitors: IC50 down to 0.0083 µM (HYAL-1)
Distinct mechanism; preserves HA turnover
Class-level inference; enzyme inhibition data from comparator studies
contact hypersensitivity leukocyte homing in vivo model

Hyaluronan-IN-1 Application Scenarios


Leukocyte-HA Adhesion Assays in Inflammation

Hyaluronan-IN-1 is optimally suited for studies requiring specific blockade of HA-mediated leukocyte adhesion and migration. As demonstrated by its near-complete inhibition of leukocyte adhesion to HA substrates (>90%) and its in vivo efficacy in contact hypersensitivity models, the peptide provides a targeted tool for dissecting the role of HA in inflammatory cell trafficking without affecting HA degradation or synthesis [1]. This specificity is critical in models of dermatitis, arthritis, and other inflammatory conditions where HA fragments generated by hyaluronidase activity may confound experimental interpretation. Procurement of Hyaluronan-IN-1 is recommended for laboratories seeking to validate HA-dependent mechanisms in leukocyte homing assays, intravital microscopy studies, or preclinical inflammation models where genetic knockout approaches are not feasible. [1]

Ex Vivo Langerhans Cell Migration Models

Given its direct HA-binding mechanism—distinct from hyaluronidase inhibitors such as sHA (IC50 for HYAL-1: 0.0083–0.019 μM) and synthesis inhibitors such as 4-MU—Hyaluronan-IN-1 serves as an orthogonal tool for validating the role of HA-receptor interactions in tumor cell adhesion and metastasis [1][2]. In experimental metastasis assays, the peptide can be used to block HA-dependent adhesion of circulating tumor cells to endothelial HA matrices without altering HA turnover, thereby isolating the contribution of HA-receptor engagement from HA degradation products. This application is particularly valuable in studies of CD44- and RHAMM-mediated tumor progression, where the peptide's sequence specificity (absent in control peptides Pep-2 through Pep-5) ensures that observed effects are attributable to HA binding rather than off-target interactions [3]. [1][2][3]

DC-T Cell Interaction in Antigen Presentation

The high-affinity HA-binding property of the GAHWQFNALTVR sequence has been exploited for biomaterial applications, including the formation of self-assembled monolayers on gold substrates for controlled spatial presentation of HA [1]. Hyaluronan-IN-1 can be conjugated to hydrogel scaffolds or tissue engineering matrices to immobilize HA and create bioactive interfaces that promote cartilage tissue production and reduce cartilage degradation [2]. This application leverages the peptide's specific binding to HA across soluble, immobilized, and cell-associated forms, enabling researchers to precisely tune the density and orientation of HA on material surfaces. For procurement in tissue engineering and regenerative medicine programs, Hyaluronan-IN-1 offers a chemically defined, peptide-based alternative to complex HA-binding proteins such as aggrecan or link protein, with the added advantage of synthetic scalability and batch-to-batch consistency. [1][2]

In Vivo Contact Hypersensitivity Models

For in vitro assays—including leukocyte adhesion assays, dendritic cell–T cell cluster formation studies, and HA-binding competition experiments—Hyaluronan-IN-1 provides a sequence-defined, high-purity tool with demonstrated specificity for HA over control peptides (Pep-2, Pep-3, Pep-4, Pep-5) that show no HA-binding activity under identical conditions [1]. The peptide's inhibition of leukocyte adhesion to HA-coated surfaces can be quantified in 96-well plate formats, making it suitable for medium-throughput screening applications. In dendritic cell functional studies, oligomeric formulations of Pep-1 have been shown to inhibit DC-dependent T-cell activation, IL-2 and IFN-γ production, and proliferation without affecting DC viability or antigen uptake capacity [2]. Procurement of Hyaluronan-IN-1 is recommended for researchers requiring a validated HA-binding peptide for use as a positive control in HA-binding assays, a competitive inhibitor in HA-receptor studies, or a functional probe for detecting cell-surface HA expression. [1][2]

Application
Selection Property
Validation Focus
HA-dependent leukocyte adhesion studies
Sequence-specific HA binding
Adhesion blockade specificity
Cutaneous Langerhans cell migration models
Tissue-penetrant HA blockade
Ex vivo migration endpoint
DC-T cell interaction assays
Oligomeric formulation potency
T cell proliferation endpoint
Contact hypersensitivity research models
HA-signaling blockade
In vivo hypersensitivity endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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